molecular formula C10H12N2O4 B13027669 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide

2-(2,6-Dimethyl-4-nitrophenoxy)acetamide

Cat. No.: B13027669
M. Wt: 224.21 g/mol
InChI Key: LSEUZQOQCBLIQZ-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-4-nitrophenoxy)acetamide is a nitroaromatic acetamide derivative characterized by a phenoxy backbone substituted with two methyl groups at the 2- and 6-positions and a nitro group at the 4-position. The acetamide moiety is linked to the phenoxy group via a methylene bridge.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

2-(2,6-dimethyl-4-nitrophenoxy)acetamide

InChI

InChI=1S/C10H12N2O4/c1-6-3-8(12(14)15)4-7(2)10(6)16-5-9(11)13/h3-4H,5H2,1-2H3,(H2,11,13)

InChI Key

LSEUZQOQCBLIQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide typically involves the reaction of 2,6-dimethyl-4-nitrophenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethyl-4-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between 2-(2,6-Dimethyl-4-nitrophenoxy)acetamide and related compounds:

Compound Name Substituents Molecular Weight Key Applications/Synthesis Highlights Reference
2-(2,6-Dimethyl-4-nitrophenoxy)acetamide 2,6-dimethyl, 4-nitro on phenoxy; acetamide Not explicitly given Likely agrochemical/pharmaceutical (inferred from analogs)
2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide 2,6-dichloro, 4-nitro on phenyl; chloroacetamide 283.498 g/mol High-yield synthesis (82% via condensation)
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl; methoxymethyl group on acetamide 269.76 g/mol Herbicide (pre-emergent control of grasses and broadleaf weeds)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core; trifluoromethyl and phenyl substituents Not given Pharmaceutical candidate (antimicrobial or anticancer activity inferred from benzothiazole derivatives)
2-Cyano-N-(2-nitro-phenyl)-acetamide 2-nitrophenyl; cyanoacetamide Not given Intermediate in chromene-carbaldehyde derivatives for bioactivity studies

Key Observations:

However, nitro groups may also confer toxicity, as seen in analogs like 2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide . Methyl vs. Chloro Substituents: Methyl groups (as in the target compound) reduce steric hindrance compared to bulkier chloro or ethyl groups (e.g., alachlor), possibly enhancing solubility or metabolic stability .

Synthetic Routes: The target compound likely requires a multi-step synthesis involving nitration of a dimethylphenol precursor followed by coupling with an acetamide moiety, similar to methods for 2-Cyano-N-(2-nitro-phenyl)-acetamide . In contrast, alachlor and related herbicides are synthesized via alkylation of chloroacetamide intermediates with substituted anilines, highlighting divergent synthetic strategies for agrochemicals vs. pharmaceuticals .

Research Findings and Contrasts

  • Agrochemical vs. Pharmaceutical Potential: While alachlor and pretilachlor (from ) are established herbicides, nitro-substituted acetamides like the target compound are less documented in agrochemical contexts. Instead, nitro groups in acetamides are more frequently associated with antimicrobial or anticancer research, as seen in benzothiazole derivatives .
  • Thermodynamic Stability :
    Compounds with methoxy or ethoxy substituents (e.g., N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide in ) exhibit higher crystallinity and stability compared to nitro-substituted analogs, which may degrade under UV light or acidic conditions .

  • Yield and Scalability : The 82% yield reported for 2-Chloro-N-(2,6-dichloro-4-nitrophenyl)acetamide synthesis suggests that halogenated nitroacetamides can be efficiently produced, whereas methyl-substituted analogs may require optimized conditions due to steric effects .

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